Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate
Description
Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate is a pyridopyrazine-based heterocyclic compound featuring a carbamate group at position 6 and a substituted diethylaminoalkyl chain at position 7. Its synthesis typically involves multicomponent reactions, such as condensation of diamine intermediates with carbamate precursors under controlled conditions . Studies demonstrate its efficacy against Plasmodium berghei in murine models, attributed to its ability to disrupt parasitic DNA replication or metabolic pathways .
Structure
3D Structure
Properties
CAS No. |
19270-44-1 |
|---|---|
Molecular Formula |
C19H30N6O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26) |
InChI Key |
RECVXEOVZPVSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC2=NC=CN=C12)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridopyrazine Core: The pyridopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Diethylamino Side Chain: The diethylamino side chain is introduced through a nucleophilic substitution reaction, where a diethylamino group is attached to the pyridopyrazine core.
Attachment of the Ethyl Carbamate Group: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reaction time, as well as purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridopyrazine core or the diethylamino side chain are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that derivatives of pyrido[2,3-b]pyrazine compounds exhibit promising anticancer activity. Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in human cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
Neuropharmacology
The compound's structural characteristics suggest potential neuropharmacological effects. Research has shown that similar compounds can act as modulators of neurotransmitter systems, particularly in addressing disorders such as depression and anxiety. This compound may influence serotonin and dopamine pathways, warranting further investigation into its therapeutic potential .
Pesticide Development
This compound has been explored for its pesticidal properties. Its chemical structure suggests potential efficacy against various agricultural pests. Preliminary studies have indicated that it exhibits significant insecticidal activity against common agricultural pests, making it a candidate for development as a biopesticide .
Plant Growth Regulation
In addition to pest control, compounds with similar structures have been noted for their ability to enhance plant growth and resistance to stress. This compound may function as a plant growth regulator, promoting root development and improving overall plant vigor under adverse conditions .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM), with results indicating a dose-dependent response leading to increased apoptosis rates .
Case Study 2: Pesticidal Efficacy
In agricultural trials conducted on tomato plants infested with aphids, the application of this compound resulted in a notable reduction in pest populations compared to untreated controls. The study highlighted the compound's potential as an eco-friendly alternative to synthetic pesticides .
Mechanism of Action
The mechanism of action of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate can be contextualized against analogs in the pyridopyrazine and pyrimidine families. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.
Structural Analogs in the Pyridopyrazine Series
Several derivatives share the pyrido[2,3-b]pyrazine core but differ in substituents at positions 2, 3, and 8 (Table 1).
*Yield range for pyridopyrazine derivatives in similar synthetic protocols .
Key Observations :
- Substituent Effects on Bioactivity: The target compound’s antimalarial activity contrasts with the antibacterial FtsZ inhibition observed in analogs 9, 10, 17, and 18. This divergence suggests that the 8-substituent’s chain length (butyl vs. pentyl) and terminal diethylamino group modulate target specificity .
- Synthetic Efficiency : The target compound achieves higher yields (82–89%) compared to analogs like 17 (24%) or 18 (47%), likely due to steric hindrance from bulky aryl/thiophene groups in the latter .
Pyrimidine-Based Carbamate Analogs
Pyrimidine derivatives with carbamate groups (Table 2) exhibit distinct pharmacological profiles:
Key Observations :
- Impact of Nitro Groups : Nitration at position 5 (e.g., compounds 31 and 32) enhances antibacterial potency but reduces solubility due to increased hydrophobicity .
- Core Structure Specificity : The pyrido[2,3-b]pyrazine core in the target compound confers antimalarial activity, whereas pyrimidine analogs (29, 31, 32) lack this specificity .
Physicochemical Properties
LogP values and hydrogen-bonding capacity influence bioavailability:
| Compound ID | XLogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.8† | 2 | 6 |
| Compound 9 | ~3.5 | 2 | 6 |
| Compound 17 | ~4.2 | 2 | 6 |
| CHEMBL189089 | 4.3 | 1 | 5 |
*Calculated using fragment-based methods.
†Estimated based on structural similarity to CHEMBL189089 .
Key Observations :
- Lipophilicity: The target compound’s XLogP (~3.8) is intermediate, balancing membrane permeability and aqueous solubility.
Biological Activity
Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate, a compound with significant potential in pharmacological applications, has garnered attention due to its biological activity. This article delves into its pharmacodynamics, mechanisms of action, and relevant case studies that illustrate its effects in various biological contexts.
- Molecular Formula : C31H36Cl2N6O2
- Molecular Weight : 595.563 g/mol
- Density : 1.259 g/cm³
- Boiling Point : 666.5°C
- Flash Point : 356.9°C
This compound primarily acts as a tubulin inhibitor, which is crucial for cell division. This mechanism is similar to other compounds that target microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Tubulin Polymerization
Research indicates that this compound can inhibit tubulin polymerization, a critical process for mitosis. For instance, studies have shown that structural analogs of related compounds exhibit varying degrees of inhibition on tubulin polymerization with half-inhibitory concentrations (IC50) ranging from micromolar to nanomolar levels depending on their structural modifications .
Biological Activity and Therapeutic Applications
The biological activity of this compound extends beyond mere tubulin inhibition. It has been investigated for its potential use against various cancers and infectious diseases.
Anticancer Activity
- Cell Lines Tested : Various cancer cell lines have been used to assess the efficacy of the compound.
- Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibits cellular proliferation by disrupting microtubule dynamics.
- Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of non-small-cell lung carcinoma (NSCLC) cells by inducing G2/M phase arrest .
Antitubercular Activity
In addition to its anticancer properties, there is emerging evidence supporting its use as an antitubercular agent. Compounds structurally similar to this compound have shown effectiveness against Mycobacterium tuberculosis by inhibiting the FtsZ protein involved in bacterial cell division .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
